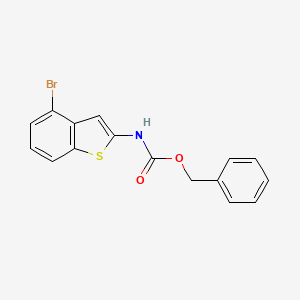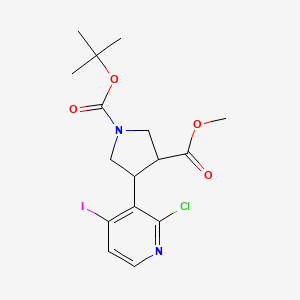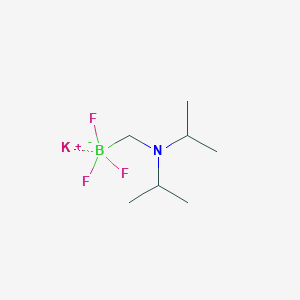
Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate is typically synthesized through the reaction of 3-hydroxymethyl-4-methylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific substrates and desired reaction rate.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate is used as a reagent in the synthesis of complex organic molecules. Its stability and reactivity make it a preferred choice for cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often used as building blocks for drug molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- Potassium 4-hydroxy-3-methylphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 3-methylphenyltrifluoroborate
Comparison: Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate is unique due to the presence of both hydroxymethyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-(hydroxymethyl)-4-methylphenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-2-3-8(9(10,11)12)4-7(6)5-13;/h2-4,13H,5H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYHJOQOPNACFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)CO)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)



![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)


